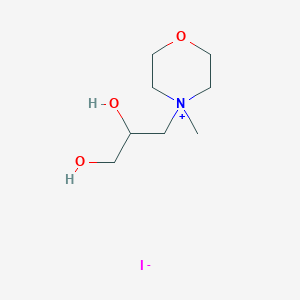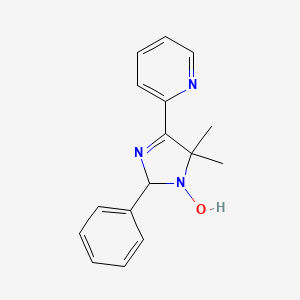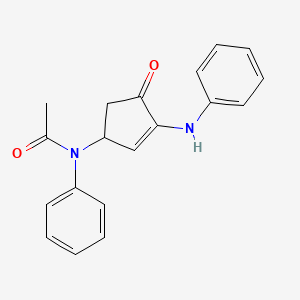![molecular formula C22H22ClN3O2 B5968246 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5968246.png)
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, also known as CEP-701, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was first synthesized by Cephalon Inc. as a small molecule inhibitor of the tyrosine kinase receptor FLT3, which is involved in the regulation of hematopoiesis and leukemogenesis.
作用机制
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide works by selectively inhibiting the activity of FLT3 tyrosine kinase, which is overexpressed in many types of leukemia and is associated with poor prognosis. FLT3 activation leads to the activation of downstream signaling pathways that promote cell survival and proliferation. By inhibiting FLT3, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide blocks these signaling pathways and induces apoptosis in leukemic cells.
Biochemical and Physiological Effects:
In addition to its effects on FLT3 signaling, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been found to inhibit the activity of other kinases, such as c-Kit and PDGFR, which are also involved in leukemogenesis and angiogenesis. It has also been shown to have neuroprotective effects by inhibiting the activity of TrkA, a receptor tyrosine kinase that is involved in nerve growth and survival.
实验室实验的优点和局限性
One advantage of using 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in lab experiments is its specificity for FLT3 kinase, which allows for the selective inhibition of FLT3-activated leukemic cells. However, its off-target effects on other kinases may limit its use in certain experimental settings. Additionally, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has poor solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
未来方向
There are several potential future directions for the research and development of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide. One area of interest is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in combination with other targeted therapies or chemotherapy drugs to enhance its cytotoxic effects and overcome drug resistance. Another potential application is the use of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of more potent and selective FLT3 inhibitors may lead to the discovery of new therapeutic targets for the treatment of leukemia and other cancers.
Conclusion:
In conclusion, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in leukemia and other cancers. Its specificity for FLT3 kinase and its off-target effects on other kinases make it a valuable tool for studying the role of FLT3 signaling in leukemogenesis and angiogenesis. Further research is needed to fully understand the mechanisms of action and potential applications of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide in cancer and other diseases.
合成方法
The synthesis of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide involves a multistep process that starts with the reaction of 2-chloro-4-nitrobenzaldehyde with 2-phenylacetonitrile to form 2-chloro-4-nitro-α-phenylbenzyl cyanide. This intermediate is then reduced with hydrogen gas and palladium on carbon to give 2-chloro-4-amino-α-phenylbenzyl cyanide. The next step involves the reaction of this compound with morpholine and acetic anhydride to form 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide, which is then purified by recrystallization.
科学研究应用
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various types of cancer, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It has also been investigated for its antiangiogenic and neuroprotective properties. In preclinical studies, 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-phenyl-4-quinolinecarboxamide has shown promising results in inhibiting FLT3 kinase activity and inducing apoptosis in FLT3-activated AML cells. It has also been found to enhance the cytotoxic effects of chemotherapy drugs in AML cells.
属性
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-17-6-7-20-18(14-17)19(15-21(25-20)16-4-2-1-3-5-16)22(27)24-8-9-26-10-12-28-13-11-26/h1-7,14-15H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPBHXNTIVBGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hexyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[3-(methylthio)benzyl]methanamine](/img/structure/B5968177.png)

![ethyl N-{2-[2-hydroxy-3-(4-hydroxy-1-piperidinyl)propoxy]-5-methoxybenzyl}-N-methylglycinate](/img/structure/B5968187.png)


![4-hydroxy-3-[7-(4-hydroxy-3-methoxyphenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5968211.png)
![4-[2-(3-fluorobenzyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B5968224.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5968228.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methoxybenzamide](/img/structure/B5968231.png)
![N-[4-(benzyloxy)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5968244.png)
![3-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5968257.png)